4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Medicinal Chemistry Chemical Biology Drug Discovery

This aryl sulfonyl piperidine ether features a distinct 2,5-dichlorophenylsulfonyl group and a 3-oxy-pyridine linkage, creating a unique electronic and steric environment not replicated by 2,6-difluoro, 4-oxy, or 4-yloxy analogs. Critical for internal SAR series exploring the impact of the 2,5-dichloro substitution pattern on target affinity, selectivity, and physicochemical properties. Procure exclusively as a synthetic intermediate, analytical standard, or starting material for de novo biological profiling.

Molecular Formula C16H16Cl2N2O3S
Molecular Weight 387.28
CAS No. 2034619-38-8
Cat. No. B2700032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
CAS2034619-38-8
Molecular FormulaC16H16Cl2N2O3S
Molecular Weight387.28
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=NC=C3
InChIInChI=1S/C16H16Cl2N2O3S/c17-12-3-4-15(18)16(10-12)24(21,22)20-9-1-2-14(11-20)23-13-5-7-19-8-6-13/h3-8,10,14H,1-2,9,11H2
InChIKeyRZIAZMUJJODGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034619-38-8) – Compound Identity and Research Supply Context


4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034619-38-8) is a synthetic small molecule belonging to the aryl sulfonyl piperidine ether class. Its structure combines a 2,5-dichlorobenzenesulfonyl group, a piperidine ring, and a pyridine moiety connected through an ether linkage at the piperidine 3-position. Searches of primary research papers, patent databases (including Google Patents, USPTO, and WIPO PATENTSCOPE), and authoritative chemical repositories (PubChem, ChEMBL, BindingDB) did not retrieve any indexed records for this specific compound. Consequently, no established biological target, pharmacological profile, or comparator data could be identified from the permitted, high-integrity sources. The compound currently appears only in vendor catalogs whose technical depth does not meet the evidentiary threshold required for scientific procurement differentiation. [1]

Why In-Class Aryl Sulfonyl Piperidine Analogs Cannot Substitute for 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine Without Loss of Functional Identity


In the aryl sulfonyl piperidine class, minor structural modifications – such as halogen position on the phenyl ring, substitution pattern on the piperidine, and the nature of the ether-linked heterocycle – are well-known to cause profound shifts in target affinity, selectivity, and pharmacokinetic behavior. The 2,5-dichloro substitution pattern and the 3-oxy-pyridine linkage in this compound create a distinct electronic and steric environment that is not replicated by analogs bearing, for example, a 2,6-difluorophenylsulfonyl group, a 4-oxy-pyridine isomer, or a piperidine-4-yloxy linkage. Generic substitution with a superficially similar aryl sulfonyl piperidine therefore carries a high risk of introducing undocumented changes in potency, off-target activity, or physicochemical properties, making the specific procurement of CAS 2034619-38-8 indispensable for any investigation where this precise structure is the subject of study. However, no published comparative data are currently available in primary literature or patents to quantify these differences for this exact compound. [1]

Quantitative Differentiation Evidence for 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034619-38-8) Relative to Closest Analogs


Absence of Verifiable Comparator Data Across All Permitted Primary and Secondary Sources

An exhaustive search of primary research articles (PubMed, Google Scholar), patent databases (USPTO, WIPO PATENTSCOPE, Google Patents, SureChEMBL), and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB) returned zero hits containing quantitative biological, physicochemical, or selectivity data for CAS 2034619-38-8. Key structurally proximate analogs – including 3-chloro-4-{1-(2,6-difluorobenzenesulfonyl)piperidin-3-yloxy}pyridine (CAS 2034575-68-1) and 4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine (CAS 2034500-07-5) – also lack published activity data in accessible primary sources. No head-to-head comparison, cross-study comparable dataset, or class-level inferential dataset meeting the quantitative evidence admission criteria could be identified. [1]

Medicinal Chemistry Chemical Biology Drug Discovery

Constrained Application Scenarios for 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine Based on Current Evidence


Internal Reference Standard or Synthetic Intermediate for Proprietary Programs

Given the absence of public activity data, the only scientifically justifiable procurement use is as a synthetic intermediate, a laboratory reference standard for analytical method development (e.g., HPLC-MS calibration), or as a starting material in a proprietary medicinal chemistry program where all biological profiling will be conducted de novo. No predefined application scenario based on published target engagement can be endorsed. [1]

Structure-Activity Relationship (SAR) Exploration of Aryl Sulfonyl Piperidine Ethers

The compound may serve as a comparator within an internally generated SAR series exploring the effect of the 2,5-dichlorophenylsulfonyl substituent and the 3-oxy-pyridine linkage on a target of interest. In this context, it must be benchmarked against analogs synthesized and tested under identical conditions in the user's own laboratory. [1]

Physicochemical and DMPK Profiling in Early Drug Discovery

Procurement for determination of intrinsic physicochemical properties (logP, solubility, permeability, metabolic stability) can be rationalized if the compound is part of a broader set of aryl sulfonyl piperidine analogs being evaluated for drug-likeness. The resulting data would constitute the first publicly shareable evidence differentiating it from close analogs. [1]

Quote Request

Request a Quote for 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.